Welcome to the BenchChem Online Store!
molecular formula C16H10ClNS B8604826 2-(5-Chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile CAS No. 65712-14-3

2-(5-Chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile

Cat. No. B8604826
M. Wt: 283.8 g/mol
InChI Key: SMKNNHPBPXUWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04137414

Procedure details

13.0 Parts by weight of 3-bromomethyl-5-chloro-2-phenylbenzo[b]thiophene, 5.1 parts by weight of potassium cyanide and 1.5 parts by weight of potassium iodide are suspended in 250 parts by volume of 95% ethanol and heated at 52° C. under a nitrogen atmosphere for 22.5 hours. The reaction mixture is then diluted with 250 parts by volume of water and stirred for an additional 0.5 hour. The resulting precipitate is separated from the reaction mixture by filtration. Crystallization of this precipitate from ethyl acetate affords as a white crystalline solid 5-chloro-2-phenylbenzo[b]thiophene-3-acetonitrile, melting at 158°-160° C. This compound is represented by the following structural formula. ##STR12##
Name
3-bromomethyl-5-chloro-2-phenylbenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]2[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:5]=2[S:6][C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C-:19]#[N:20].[K+].[I-].[K+].C(O)C>O>[Cl:18][C:16]1[CH:15]=[CH:14][C:5]2[S:6][C:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[C:3]([CH2:2][C:19]#[N:20])[C:4]=2[CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
3-bromomethyl-5-chloro-2-phenylbenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C2=C(SC1C1=CC=CC=C1)C=CC(=C2)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate is separated from the reaction mixture by filtration
CUSTOM
Type
CUSTOM
Details
Crystallization of this precipitate from ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC2=C(SC(=C2CC#N)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.